1,4-双(甲基磺酰基硫代)丁烷

描述

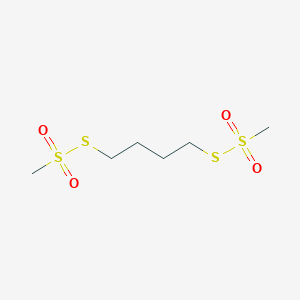

1,4-Bis(methylsulfonylsulfanyl)butane is an organic compound with the molecular formula C₆H₁₄O₄S₄ It is characterized by the presence of two methylsulfonylsulfanyl groups attached to a butane backbone

科学研究应用

1,4-Bis(methylsulfonylsulfanyl)butane has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfone and sulfide compounds.

Biology: The compound can be used in biochemical studies to investigate the effects of sulfonyl and sulfanyl groups on biological systems.

Industry: Used in the production of specialty chemicals and materials.

作用机制

Target of Action

1,4-Bis(methylsulfonylsulfanyl)butane, also known as Busulfan , primarily targets the bone marrow . It has a selective immunosuppressive effect on bone marrow .

Mode of Action

Busulfan is an alkylating agent that contains two labile methanesulfonate groups attached to opposite ends of a 4-carbon alkyl chain . Once busulfan is hydrolyzed, the methanesulfonate groups are released and carbonium ions are produced . These ions can interact with DNA, leading to cross-linking and ultimately cell death .

Biochemical Pathways

The primary biochemical pathway affected by Busulfan is DNA synthesis. By alkylating DNA, it prevents the normal functioning of DNA, thereby inhibiting cell division and growth . This leads to the death of rapidly dividing cells, particularly cancer cells in the context of chronic myelogenous leukemia .

Result of Action

The result of the action of 1,4-Bis(methylsulfonylsulfanyl)butane is the death of rapidly dividing cells, particularly in the bone marrow . This can lead to a decrease in the number of white blood cells, red blood cells, and platelets, which can result in symptoms such as fatigue, increased susceptibility to infections, and increased bleeding and bruising .

生化分析

Biochemical Properties

The role of 1,4-Bis(methylsulfonylsulfanyl)butane in biochemical reactions is primarily as a sulfhydryl active reagent . It interacts with enzymes, proteins, and other biomolecules through sulfhydryl cross-linking . The nature of these interactions is largely dependent on the specific biomolecules involved and the biochemical context in which they occur.

Molecular Mechanism

It is known to exert its effects at the molecular level through sulfhydryl cross-linking This can lead to changes in the structure and function of biomolecules, potentially influencing enzyme activity and gene expression

准备方法

Synthetic Routes and Reaction Conditions

1,4-Bis(methylsulfonylsulfanyl)butane can be synthesized through several methods. One common approach involves the reaction of 1,4-dibromobutane with sodium methylsulfonate in the presence of a suitable solvent, such as dimethylformamide (DMF). The reaction typically occurs under reflux conditions, leading to the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of 1,4-bis(methylsulfonylsulfanyl)butane may involve large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity, often involving purification steps such as recrystallization or distillation .

化学反应分析

Types of Reactions

1,4-Bis(methylsulfonylsulfanyl)butane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.

Substitution: Nucleophilic substitution reactions can replace the methylsulfonyl groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles like sodium hydrosulfide (NaHS) can be employed for substitution reactions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted butane derivatives.

相似化合物的比较

Similar Compounds

1,4-Bis(methylsulfanyl)butane: Similar structure but lacks the sulfonyl groups.

1,4-Bis(methylsulfonyl)butane: Similar structure but lacks the sulfanyl groups.

Uniqueness

This dual functionality allows for a broader range of chemical reactions and interactions compared to similar compounds .

生物活性

1,4-Bis(methylsulfonylsulfanyl)butane, commonly known as busulfan, is an organic compound with the molecular formula C₆H₁₄O₄S₄. This compound is notable for its dual functionality, featuring two methylsulfonylsulfanyl groups attached to a butane backbone. It has significant implications in medicinal chemistry, particularly as an alkylating agent in cancer treatment. This article explores its biological activity, mechanisms of action, and relevant research findings.

Busulfan acts primarily as an alkylating agent , which means it can attach alkyl groups to DNA. This interaction leads to cross-linking of DNA strands, ultimately inhibiting DNA replication and transcription. The primary biochemical pathways affected by busulfan include:

- DNA Synthesis Inhibition : By alkylating DNA, busulfan prevents normal cell division and growth, particularly affecting rapidly dividing cells such as those in the bone marrow.

- Cytotoxic Effects : The compound exhibits cytotoxic properties that make it effective against various cancers, including chronic myelogenous leukemia (CML) and other hematological malignancies.

The biochemical properties of 1,4-Bis(methylsulfonylsulfanyl)butane are characterized by its role as a sulfhydryl active reagent . It interacts with enzymes and proteins through sulfhydryl cross-linking, which is essential for various biochemical reactions .

Case Studies

- Cytotoxicity in Cancer Treatment : A study investigated the effects of busulfan on leukemic cells, demonstrating significant cytotoxicity at specific concentrations. The results indicated that busulfan effectively induced apoptosis in these cells while sparing normal hematopoietic cells at lower doses.

- Pharmacokinetics : Research has shown that busulfan's pharmacokinetic profile varies significantly among patients, influencing its therapeutic efficacy and toxicity. A study highlighted the importance of individualized dosing regimens based on pharmacogenetic factors to optimize treatment outcomes in patients undergoing hematopoietic stem cell transplantation .

- Combination Therapies : Clinical trials have explored the use of busulfan in combination with other chemotherapeutic agents. For instance, its efficacy was enhanced when used alongside agents like cyclophosphamide in conditioning regimens for stem cell transplants.

Comparative Analysis

A comparison of 1,4-Bis(methylsulfonylsulfanyl)butane with similar compounds reveals unique aspects that underscore its significance:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1,4-Butanesultone | Six-membered ring with sulfone | Used as a sulfoalkylating agent |

| 1,4-Dimethylthiobutane | Two methylthio groups on butane | Less complex; lacks sulfonyl functionality |

| 1,4-Bis(2-chloroethylthio)butane | Two chloroethylthio groups | Contains chlorine; different reactivity profile |

| 1,4-Dimethylsulfoxide | Two methyl groups attached to sulfur | Sulfoxide rather than sulfone; different properties |

属性

IUPAC Name |

1,4-bis(methylsulfonylsulfanyl)butane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O4S4/c1-13(7,8)11-5-3-4-6-12-14(2,9)10/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIISOSSRZYEECK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)SCCCCSS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O4S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20286940 | |

| Record name | 1,4-bis(methylsulfonylsulfanyl)butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20286940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55-99-2 | |

| Record name | NSC48378 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48378 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-bis(methylsulfonylsulfanyl)butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20286940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。